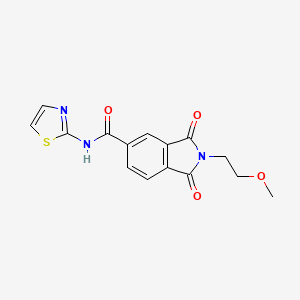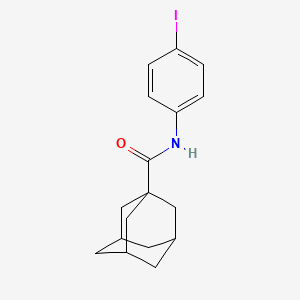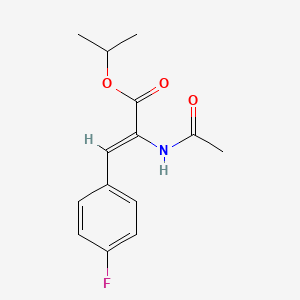![molecular formula C15H11F3N2O5 B5160835 2-(4-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5160835.png)
2-(4-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and biotechnology. This compound is commonly referred to as 'NTA' and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of 2-(4-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide involves the inhibition of certain enzymes and proteins that are involved in the inflammatory response. This leads to a reduction in inflammation and pain, making it a potential candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has a variety of biochemical and physiological effects. It has been shown to reduce inflammation, decrease pain, and have antioxidant properties. Additionally, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide in lab experiments is its anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. However, one limitation is that it may have potential side effects and toxicity, which need to be carefully studied and evaluated.
Orientations Futures
There are several potential future directions for the study of 2-(4-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound. Finally, there is potential for the development of new synthetic methods for the production of this compound, which could lead to more efficient and cost-effective production.
Méthodes De Synthèse
The synthesis method for 2-(4-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide involves the reaction of 4-nitrophenol with 4-(trifluoromethoxy)aniline in the presence of acetic anhydride and a catalyst. The resulting product is then reacted with acetic acid to form the final compound, NTA.
Applications De Recherche Scientifique
2-(4-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has been extensively studied in scientific research for its potential applications in the field of medicine. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and Alzheimer's disease.
Propriétés
IUPAC Name |
2-(4-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O5/c16-15(17,18)25-13-5-1-10(2-6-13)19-14(21)9-24-12-7-3-11(4-8-12)20(22)23/h1-8H,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMUIHRSPSITCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(1-piperidinyl)acetamide](/img/structure/B5160753.png)
![4,4'-bis[(2-methylbenzoyl)amino]-3,3'-biphenyldicarboxylic acid](/img/structure/B5160761.png)
![1-(3-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrochloride](/img/structure/B5160763.png)
![1-cyclohexyl-2-(2-methylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5160764.png)
![(3'R*,4'R*)-1'-[2-(difluoromethoxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5160768.png)



![N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5160809.png)
![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5160823.png)

![9-(4-methoxyphenyl)-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5160840.png)
![1'-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B5160858.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(3-isopropoxypropyl)-4-methylbenzamide](/img/structure/B5160878.png)